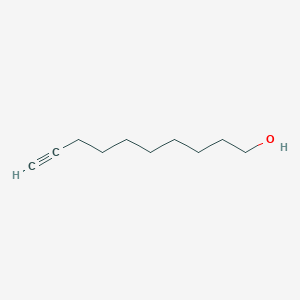
9-Decyn-1-ol
Vue d'ensemble
Description
9-Decyn-1-ol is a hydroxyalkylated fatty acid primarily found in the human body. It is a naturally occurring molecule synthesized in the liver and serves as a precursor to other fatty acids. It is also an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
9-Decyn-1-ol can be used to conjugate GDC-0068 with Lenalidomide to generate INY-03-041 . It has also been used in the synthesis of macrolactones bearing 1,3-butadiynes and the microwave-assisted synthesis of disubstituted heterocyclic compounds .Molecular Structure Analysis
The molecular formula of 9-Decyn-1-ol is C10H18O . Its average mass is 154.249 Da and its mono-isotopic mass is 154.135757 Da .Chemical Reactions Analysis
9-Decyn-1-ol is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It can be used to conjugate GDC-0068 with Lenalidomide to generate INY-03-041 .Physical And Chemical Properties Analysis
9-Decyn-1-ol has a density of 0.9±0.1 g/cm3 . Its boiling point is 232.1±23.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 54.5±6.0 kJ/mol . The flash point is 171.8±14.9 °C . The index of refraction is 1.458 .Applications De Recherche Scientifique
PROTAC Linker
9-Decyn-1-ol is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Synthesis of INY-03-041
9-Decyn-1-ol can be used to conjugate GDC-0068 with Lenalidomide to generate INY-03-041 . INY-03-041 is a potent, highly selective, and PROTAC-based pan-Akt degrader . It inhibits Akt1, Akt2, and Akt3 with IC 50 s of 2.0 nM, 6.8 nM, and 3.5 nM, respectively .
Click Chemistry Reagent
9-Decyn-1-ol is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a powerful tool for creating complex molecular architectures from simple precursors.
Synthesis of 3’-Deoxyribolactones
Although the information is about 3-Decyn-1-ol, it’s worth mentioning that similar compounds like 3-Decyn-1-ol can be used as a starting material in the synthesis of 3’-deoxyribolactones . This suggests that 9-Decyn-1-ol might have similar potential applications in the synthesis of other compounds.
Synthesis of (Z)-3-Decen-1-ol
Again, similar to 3-Decyn-1-ol, it can be used as a starting material in the synthesis of (Z)-3-decen-1-ol by hydrogenation over P-2 nickel . This indicates that 9-Decyn-1-ol could potentially be used in similar reactions to synthesize other compounds.
Synthesis of Methyl 9-Decynoate
3-Decyn-1-ol can be used as a reagent in the synthesis of methyl 9-decynoate . Given the structural similarity, 9-Decyn-1-ol might also be used in the synthesis of similar esters.
Mécanisme D'action
Target of Action
9-Decyn-1-ol, also known as dec-9-yn-1-ol, is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) as a linker . The compound’s primary targets are the Akt proteins, specifically Akt1, Akt2, and Akt3 . These proteins play a crucial role in cell survival and growth, making them significant targets in cancer research .
Mode of Action
9-Decyn-1-ol operates by conjugating an ATP-competitive Akt inhibitor, GDC-0068, with Lenalidomide to generate INY-03-041 . This compound is a potent, highly selective, and PROTAC-based pan-Akt degrader . It inhibits Akt1, Akt2, and Akt3 with IC50s of 2.0 nM, 6.8 nM, and 3.5 nM, respectively .
Biochemical Pathways
The compound affects the Akt signaling pathway. By degrading Akt proteins, it disrupts the pathway, leading to inhibited cell survival and growth . This action has downstream effects on cellular processes like cell cycle progression, apoptosis, and transcription .
Result of Action
The result of 9-Decyn-1-ol’s action is the degradation of Akt proteins, leading to the inhibition of cell survival and growth . This makes it a valuable tool in the development of cancer therapeutics .
Action Environment
The action, efficacy, and stability of 9-Decyn-1-ol can be influenced by various environmental factorsProper storage and handling, as indicated by safety data sheets , are crucial for maintaining its stability and efficacy.
Safety and Hazards
Propriétés
IUPAC Name |
dec-9-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h1,11H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAOUMQUUZNRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066236 | |
| Record name | 9-Decyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Decyn-1-ol | |
CAS RN |
17643-36-6 | |
| Record name | 9-Decyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17643-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Decyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017643366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Decyn-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Decyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 9-Decyn-1-ol in organic synthesis?
A1: 9-Decyn-1-ol serves as a valuable building block in organic synthesis, particularly for creating long-chain molecules. For instance, it's a key component in synthesizing:
- Insect pheromones: Researchers have utilized 9-Decyn-1-ol in the stereoselective synthesis of cis insect sex attractants, specifically for Lepidoptera species. [] This involves a multi-step process where 9-Decyn-1-ol is attached to a polymer support and undergoes coupling reactions to form the desired pheromone structure. []
- Fatty acids: 9-Decyn-1-ol acts as a precursor in the synthesis of long-chain fatty acids with hydroxyl groups. [] For example, it plays a crucial role in the production of 9,10,18-trihydroxyoctadecanoic acids (phloionolic and isophloionolic acids), achieved through a series of reactions including condensation, semihydrogenation, and hydroxylation. []
Q2: How does 9-Decyn-1-ol influence the biosynthesis of bacteriochlorophylls?
A2: Research indicates that supplementing green sulfur photosynthetic bacteria with 9-Decyn-1-ol, alongside 9-Decen-1-ol and Decan-1-ol, can alter the farnesyl chain esterifying light-harvesting bacteriochlorophylls. [] The specific modifications and their effects on bacteriochlorophyll properties are yet to be fully elucidated.
Q3: What is the role of 9-Decyn-1-ol in the synthesis of the antitumor agent Irisquinone?
A3: 9-Decyn-1-ol serves as a crucial starting material in the synthesis of Irisquinone, a naturally occurring antitumor agent found in Iris pallasi seeds. [] The synthesis involves a palladium-catalyzed coupling reaction between 9-Decyn-1-ol and an iodide (2), yielding an alkyne intermediate (3). This intermediate then undergoes further transformations to ultimately produce Irisquinone. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
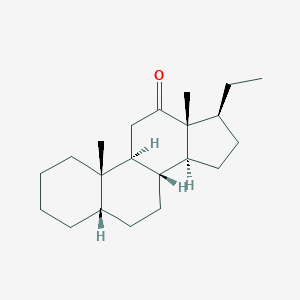
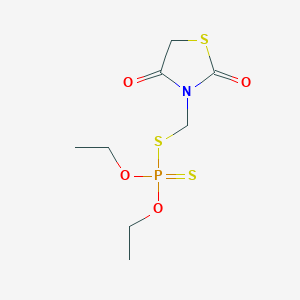
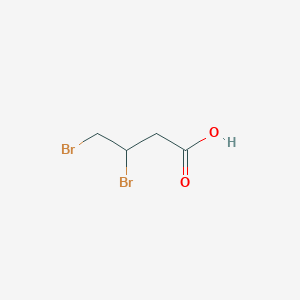


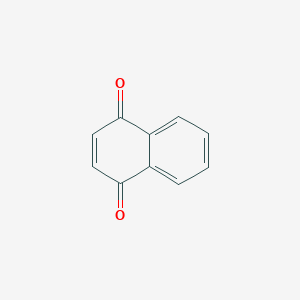

![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)
